molecular formula C13H20O4 B1352998 3,4,5-Triethoxybenzyl alcohol CAS No. 39727-75-8

3,4,5-Triethoxybenzyl alcohol

Cat. No.: B1352998
CAS No.: 39727-75-8
M. Wt: 240.29 g/mol
InChI Key: BDLRHPZTSRLNOW-UHFFFAOYSA-N
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Description

3,4,5-Triethoxybenzyl alcohol: is an organic compound with the molecular formula C13H20O4 . It is a derivative of benzyl alcohol where three hydrogen atoms on the benzene ring are replaced by ethoxy groups. This compound is used as an organic building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Triethoxybenzyl alcohol can be synthesized through the ethylation of 3,4,5-trihydroxybenzyl alcohol. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete ethylation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Triethoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: SOCl2, PBr3

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzyl alcohol
  • 3,4-Dimethoxybenzyl alcohol
  • 2,4-Dimethoxybenzyl alcohol

Comparison: 3,4,5-Triethoxybenzyl alcohol is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to 3,4,5-trimethoxybenzyl alcohol, the ethoxy groups in this compound may provide different steric and electronic effects, potentially leading to variations in its reactivity and interactions with biological targets .

Properties

IUPAC Name

(3,4,5-triethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-4-15-11-7-10(9-14)8-12(16-5-2)13(11)17-6-3/h7-8,14H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLRHPZTSRLNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404001
Record name 3,4,5-Triethoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39727-75-8
Record name 3,4,5-Triethoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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